Methyl 4-carbamothioylbenzoate

Description

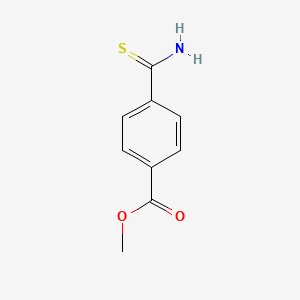

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-carbamothioylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-12-9(11)7-4-2-6(3-5-7)8(10)13/h2-5H,1H3,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQVHCUKDCCJSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80464707 | |

| Record name | Methyl 4-carbamothioylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80393-38-0 | |

| Record name | Methyl 4-carbamothioylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-Carbamothioylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide details the synthesis of methyl 4-carbamothioylbenzoate, a key intermediate in the development of various pharmaceutical agents. This document provides a thorough examination of the synthetic pathway, focusing on the conversion of a nitrile to a primary thioamide. It includes a detailed, step-by-step experimental protocol, mechanistic insights, data presentation, and critical safety information. The guide is structured to provide researchers and drug development professionals with the necessary information to replicate this synthesis with a high degree of confidence and safety.

Introduction and Strategic Overview

This compound, also known as methyl 4-(aminothioxomethyl)benzoate, is a valuable building block in medicinal chemistry. The thioamide functional group is a bioisostere of the amide bond and is known to exhibit unique pharmacological properties, including enhanced metabolic stability and altered receptor binding affinities. Its incorporation into drug candidates can lead to improved pharmacokinetic and pharmacodynamic profiles.

The most direct and efficient synthetic route to this compound involves the conversion of the readily available methyl 4-cyanobenzoate. This transformation is a classic example of nucleophilic addition to a nitrile, where a sulfur nucleophile is employed to generate the thioamide moiety. This guide will focus on a robust and scalable method utilizing sodium hydrosulfide as the sulfur source.

Logical Workflow of the Synthesis

The synthesis of this compound is a two-step process that begins with the preparation of the starting material, methyl 4-cyanobenzoate, followed by its conversion to the final product.

Caption: Synthetic workflow for this compound.

Synthesis of the Starting Material: Methyl 4-Cyanobenzoate

The precursor, methyl 4-cyanobenzoate, can be synthesized from 4-cyanobenzoic acid via Fischer esterification.

Experimental Protocol: Esterification of 4-Cyanobenzoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-cyanobenzoic acid (1 equivalent) in methanol (10-20 volumes).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirring suspension.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 4-cyanobenzoate as a white to off-white solid.[1] This crude product is often of sufficient purity for the subsequent step.

Core Synthesis: this compound

The conversion of the nitrile group of methyl 4-cyanobenzoate to a thioamide is the key transformation. This can be achieved by reacting the nitrile with a source of hydrogen sulfide in the presence of a base. A common and effective method involves the use of sodium hydrosulfide (NaSH) or bubbling hydrogen sulfide gas through a basic solution of the nitrile.

Mechanistic Insight

The reaction proceeds via the nucleophilic attack of the hydrosulfide ion (HS⁻) on the electrophilic carbon of the nitrile group. The resulting intermediate undergoes protonation to yield the thioamide. The use of a basic catalyst, such as triethylamine or pyridine, facilitates the reaction by increasing the concentration of the nucleophilic hydrosulfide ion and by activating the nitrile group.

Caption: Simplified mechanism of thioamide formation from a nitrile.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of aromatic thioamides from nitriles.[2][3]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap (e.g., a bleach solution to neutralize excess H₂S), dissolve methyl 4-cyanobenzoate (1 equivalent) in a suitable solvent such as pyridine or a mixture of ethanol and triethylamine.

-

Hydrogen Sulfide Addition: While stirring, bubble a slow stream of hydrogen sulfide gas through the solution at room temperature. The reaction is typically exothermic. Maintain the temperature with a water bath if necessary.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed. This may take several hours.

-

Work-up: Upon completion, stop the H₂S flow and purge the system with nitrogen gas to remove any residual H₂S. Pour the reaction mixture into ice-water.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield this compound as a solid.[4][5][6][7]

Data Presentation

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Methyl 4-cyanobenzoate | C₉H₇NO₂ | 161.16 | 65-67 | White to off-white crystalline powder |

| This compound | C₉H₉NO₂S | 195.24 | 185-186 | Solid |

Data obtained from commercial supplier information.[1][8][9]

Spectroscopic Data (Predicted)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~8.0-7.8 (m, 4H, Ar-H)

-

δ ~3.9 (s, 3H, OCH₃)

-

δ (broad s, 2H, NH₂)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~200 (C=S)

-

δ ~166 (C=O)

-

δ ~140-125 (Ar-C)

-

δ ~52 (OCH₃)

-

Safety and Handling

It is imperative to conduct a thorough risk assessment before commencing any chemical synthesis.

-

Methyl 4-cyanobenzoate: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[7]

-

Handling: Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area.

-

-

Hydrogen Sulfide: Extremely flammable gas. Fatal if inhaled. Very toxic to aquatic life.[10][11][12]

-

Handling: Must be handled in a well-ventilated fume hood. Use a gas trap to neutralize excess H₂S. A personal H₂S monitor is highly recommended.

-

-

Sodium Hydrosulfide: Toxic if swallowed. Causes severe skin burns and eye damage. Contact with acids liberates toxic gas (H₂S).[3][4][13][14]

-

Handling: Wear appropriate personal protective equipment, including gloves, goggles, and a lab coat. Handle in a well-ventilated area.

-

-

Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.

-

Handling: Use in a well-ventilated fume hood. Keep away from heat and ignition sources.

-

-

This compound: The toxicological properties have not been fully investigated. Based on the hazard codes from a commercial supplier, it is harmful if swallowed, in contact with skin, or if inhaled.[8]

-

Handling: Handle with caution, wearing appropriate personal protective equipment.

-

Conclusion

The synthesis of this compound from methyl 4-cyanobenzoate is a well-established and reliable transformation. The protocol detailed in this guide, utilizing the addition of a sulfur nucleophile to the nitrile, provides a practical approach for obtaining this valuable intermediate. Adherence to the experimental procedures and strict observance of the safety precautions are paramount for the successful and safe execution of this synthesis. This guide serves as a foundational resource for researchers and scientists in the field of drug discovery and development, enabling the exploration of novel thioamide-containing therapeutic agents.

References

- 1. Cas 1129-35-7,Methyl 4-cyanobenzoate | lookchem [lookchem.com]

- 2. Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. How To [chem.rochester.edu]

- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 7. benchchem.com [benchchem.com]

- 8. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]

- 9. Methyl 4-cyanobenzoate | C9H7NO2 | CID 70791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. rsc.org [rsc.org]

- 12. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Methyl 4-aMino-3-(MethylaMino)benzoate synthesis - chemicalbook [chemicalbook.com]

methyl 4-carbamothioylbenzoate chemical properties

An In-depth Technical Guide to the Chemical Properties of Methyl 4-Carbamothioylbenzoate

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential applications of this compound (CAS No: 80393-38-0). As a member of the thioamide class of compounds, this molecule holds significant interest for researchers in medicinal chemistry and materials science. Thioamides are recognized as important bioisosteres of amides, offering modified physicochemical properties such as enhanced metabolic stability and unique hydrogen bonding capabilities.[1][2][3] This document details a robust synthetic protocol for its preparation from methyl 4-cyanobenzoate, provides an analysis of its key spectroscopic signatures, discusses its reactivity and stability, and explores its relevance in drug discovery and organic synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.

Introduction: The Significance of the Thioamide Moiety

The thioamide functional group, a sulfur analog of the amide, is a cornerstone in modern medicinal chemistry and drug design.[4][5] The substitution of the amide oxygen with a larger, less electronegative sulfur atom induces significant changes in the molecule's electronic and steric properties.[6] These changes often translate into valuable pharmacological advantages, including:

-

Enhanced Proteolytic Stability: Thioamide bonds are significantly more resistant to cleavage by metabolic enzymes (proteases) compared to their amide counterparts, which can increase the in-vivo half-life of peptide-based drugs.[2][6]

-

Modulated Receptor Binding: The altered hydrogen bonding capacity and dipole moment of the thioamide group can lead to different or improved interactions with biological targets.[2]

-

Bioisosteric Replacement: Thioamides serve as effective bioisosteres not only for amides but also for carboxylic acids and sulfonamides, providing a powerful strategy to fine-tune a lead compound's potency, selectivity, and pharmacokinetic profile.[1][2][3]

This compound incorporates this critical thioamide functionality onto a benzoate scaffold, making it a valuable building block for synthesizing more complex molecules with potential therapeutic applications.

Physicochemical and Structural Properties

This compound is a solid at room temperature with a defined melting point, indicating a stable crystalline structure.[7] Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 80393-38-0 | [7] |

| Molecular Formula | C₉H₉NO₂S | [7] |

| Molecular Weight | 195.24 g/mol | [7] |

| Physical Form | Solid | [7] |

| Melting Point | 185 - 186 °C | [7] |

| InChI Key | FWQVHCUKDCCJSJ-UHFFFAOYSA-N | [7] |

| SMILES | COC(=O)c1ccc(cc1)C(=S)N | [8] |

Below is a diagram illustrating the primary functional groups and structural features of the molecule.

Synthesis and Mechanistic Considerations

The conversion of nitriles to primary thioamides is a fundamental transformation in organic synthesis. Several methods exist, often involving a sulfur source that adds across the carbon-nitrogen triple bond.[9][10] A reliable and mild approach utilizes hydrogen sulfide gas in the presence of a basic catalyst, such as an anion-exchange resin.[11] This method avoids harsh conditions and often results in high yields of the desired thioamide.[11]

The precursor, methyl 4-cyanobenzoate, is a commercially available and stable starting material.[8][12][13][14]

Synthetic Workflow Diagram

The following diagram outlines the key steps in the synthesis of this compound from its nitrile precursor.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of primary thioamides from nitriles using an anion-exchange resin.[11]

Materials:

-

Methyl 4-cyanobenzoate (1.0 eq)

-

Anion-exchange resin (e.g., Dowex 1X8, SH⁻ form)

-

Methanol/Water (3:2 v/v mixture)

-

Hydrogen sulfide (gas cylinder)

-

Standard glassware for organic synthesis

Procedure:

-

Resin Preparation: If not already in the SH⁻ form, the anion-exchange resin should be prepared by washing it thoroughly with aqueous sodium hydrogen sulfide (NaSH) solution, followed by deionized water until the washings are neutral.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve methyl 4-cyanobenzoate (5 mmol) in the methanol/water solvent mixture (50 mL).

-

Catalyst Addition: Add the freshly prepared anion-exchange resin (approx. 10 mL) to the solution.

-

Thionation: Begin gently stirring the suspension. Introduce a slow, steady stream of hydrogen sulfide gas into the mixture at room temperature and ambient pressure. The gas inlet should be positioned below the surface of the liquid to ensure efficient bubbling.

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Aliquots can be taken periodically, filtered to remove the resin, and spotted on a TLC plate.

-

Work-up: Upon completion, stop the H₂S flow and filter the reaction mixture to remove the anion-exchange resin. Wash the resin with a small amount of the solvent mixture.

-

Isolation: Combine the filtrate and washings. The solvent can be removed under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by either recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Causality: The anion-exchange resin in its SH⁻ form acts as a solid-phase catalyst, delivering the hydrosulfide nucleophile directly to the reaction medium. This heterogeneous catalysis simplifies work-up, as the catalyst is easily removed by filtration. The use of a polar protic solvent system like methanol/water aids in dissolving the starting material and facilitating the proton transfer steps in the mechanism.

Spectroscopic and Analytical Characterization

The structural elucidation of this compound relies on a combination of standard spectroscopic techniques.[15][16] The expected data from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry are summarized below.

| Technique | Expected Signature Features |

| ¹H NMR | ~8.0-8.2 ppm: Doublet, 2H (aromatic protons ortho to ester). ~7.8-8.0 ppm: Doublet, 2H (aromatic protons ortho to thioamide). ~3.9 ppm: Singlet, 3H (methyl ester, -OCH₃). Broad Singlet: 2H (thioamide, -NH₂). The chemical shift can vary significantly. |

| ¹³C NMR | ~200-210 ppm: Thiocarbonyl carbon (C=S). ~165-170 ppm: Carbonyl carbon (C=O). ~125-145 ppm: Aromatic carbons (4 signals expected for a p-disubstituted ring). ~52 ppm: Methyl carbon (-OCH₃). |

| IR (cm⁻¹) | 3300-3100: N-H stretching (pair of bands for primary thioamide). ~1720: C=O stretching (ester). ~1600: Aromatic C=C stretching. 1400-1200: C=S stretching (often coupled with other vibrations, can be weak). |

| MS (m/z) | 195: Molecular ion peak (M⁺). 164: [M - OCH₃]⁺. 136: [M - COOCH₃]⁺. 120: [M - CSNH₂]⁺. |

Reactivity and Stability

The chemical behavior of this compound is dictated by its three primary functional groups: the thioamide, the ester, and the aromatic ring.

-

Thioamide Group: The thioamide is the most reactive site for many transformations. It can act as a nucleophile through the sulfur or nitrogen atom and is a key building block for synthesizing sulfur- and nitrogen-containing heterocycles, such as thiazoles.[17] Compared to amides, thioamides are generally more stable towards acid- and base-catalyzed hydrolysis.[2][6][18]

-

Ester Group: The methyl ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 4-carbamothioylbenzoic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.

-

Stability: The compound should be stored in a cool, dry place away from strong oxidizing agents. While generally more stable than the corresponding amide to enzymatic degradation, prolonged exposure to harsh pH conditions or high temperatures may lead to decomposition.[19][20]

Applications in Research and Drug Discovery

The unique properties of the thioamide group make this compound a compound of interest for pharmaceutical and materials science research.

-

Medicinal Chemistry Building Block: This compound serves as an excellent starting point for the synthesis of more complex molecules. The thioamide and ester groups provide two distinct handles for further chemical modification. It is a precursor for developing novel compounds targeting a wide range of diseases, including cancer, as well as microbial and viral infections.[1][3]

-

Bioisosteric Scaffolding: Researchers can use this molecule in structure-activity relationship (SAR) studies to directly compare the effects of a thioamide versus an amide or carboxylic acid at a specific position. The parent amide, methyl 4-carbamoylbenzoate, is used in pharmacological research and as an intermediate in organic synthesis.[21] By analogy, the thioamide version allows for systematic exploration of bioisosteric replacement.

-

Prodrug Development: The biotransformation of thioamides is a known mechanism for prodrug activation, most notably in the case of the antitubercular agent ethionamide.[4] This suggests that molecules derived from this compound could be designed as prodrugs that are activated by specific enzymes in target cells or tissues.

Safety and Handling

According to its safety profile, this compound is harmful if swallowed, in contact with skin, or if inhaled.[7]

-

Hazard Codes: H302, H312, H332.[7]

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

Standard laboratory safety protocols, including the use of a fume hood, safety glasses, and appropriate gloves, should be strictly followed when handling this compound.

Conclusion

This compound is a functionally rich and synthetically accessible molecule. Its combination of a stable aromatic core, a reactive methyl ester, and the medicinally significant thioamide group makes it a valuable tool for chemists. The detailed synthetic and analytical data provided in this guide serve as a foundation for its application in diverse research areas, particularly in the rational design of novel therapeutic agents and functional materials. The principles of thioamide chemistry, exemplified by this compound, continue to offer exciting opportunities for innovation in drug discovery and development.

References

- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | 80393-38-0 [sigmaaldrich.com]

- 8. Methyl 4-cyanobenzoate 99 1129-35-7 [sigmaaldrich.com]

- 9. Thioamide synthesis by thionation [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. Methyl 4-cyanobenzoate, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 13. Methyl 4-cyanobenzoate | 1129-35-7 [chemicalbook.com]

- 14. Cas 1129-35-7,Methyl 4-cyanobenzoate | lookchem [lookchem.com]

- 15. lehigh.edu [lehigh.edu]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. Thioamides: synthesis, stability, and immunological activities of thioanalogues of Imreg. Preparation of new thioacylating agents using fluorobenzimidazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The effects of thioamide backbone substitution on protein stability: a study in α-helical, β-sheet, and polyproline II helical contexts - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Buy Methyl 4-carbamoylbenzoate | 6757-31-9 [smolecule.com]

Methyl 4-Carbamothioylbenzoate: An Investigational Primer on Its Potential Mechanism of Action

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course into the Unknown

In the landscape of molecular exploration, we occasionally encounter compounds of unique structural character yet undefined biological function. Methyl 4-carbamothioylbenzoate stands as such a molecule. While its constituent parts—a thioamide group and a methyl benzoate scaffold—are familiar in medicinal chemistry, their specific combination in this arrangement presents a novel query. This document eschews a conventional recitation of a known mechanism of action. Instead, it serves as an in-depth technical and strategic primer for the scientific community. Its purpose is to dissect the molecule's structural alerts, to hypothesize potential biological activities based on these features, and to provide a comprehensive, field-proven roadmap for the elucidation of its mechanism of action. As your partner in discovery, I offer this guide not as a set of rigid instructions, but as a foundational framework upon which to build a rigorous and insightful investigational program.

Section 1: Molecular Characterization and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the bedrock of any mechanistic investigation. It informs solubility for assay development, predicts membrane permeability, and hints at potential metabolic liabilities.

| Property | Value/Description | Source |

| Molecular Formula | C₉H₉NO₂S | --INVALID-LINK-- |

| Molecular Weight | 195.24 g/mol | --INVALID-LINK-- |

| Physical Form | Solid | --INVALID-LINK-- |

| Melting Point | 185 - 186 °C | --INVALID-LINK-- |

| Synonyms | Methyl 4-(aminocarbothioyl)benzoate | --INVALID-LINK-- |

Table 1: Physicochemical Properties of this compound.

The presence of the methyl ester suggests that this compound may act as a prodrug. Esters are often employed to mask a more polar carboxylic acid, enhancing cell membrane permeability.[1][2][3][4] Once inside the cell, ubiquitous esterases can hydrolyze the methyl ester to the corresponding carboxylic acid, unmasking the potentially active form of the molecule. This prodrug hypothesis is a critical first consideration in experimental design.

Section 2: Hypothesis Generation from Structural Analogs

The structure of this compound contains two key functional groups that can guide our initial hypotheses: the thioamide and the benzoate moiety.

The Thioamide Core: A Hub of Potential Activity

Thioamides are isosteres of amides and are present in a number of clinically important drugs.[5] Their primary mechanisms often involve enzyme inhibition or acting as prodrugs that are metabolically activated.

-

Enzyme Inhibition: Thioamide-containing drugs like methimazole are known inhibitors of thyroid peroxidase, used in the treatment of hyperthyroidism.[6][7][8][9][10] The sulfur atom of the thioamide is crucial for this activity. It is plausible that this compound could target other enzymes where a nucleophilic sulfur can interact with a metallic cofactor or an electrophilic active site residue.

-

Prodrug Activation: The antitubercular drug ethionamide is a thioamide prodrug that is activated by a mycobacterial monooxygenase to form a covalent adduct with NAD+, which then inhibits InhA, an enzyme essential for mycolic acid synthesis.[11] This raises the possibility that this compound could be similarly activated by cellular oxidoreductases to generate a reactive species that then covalently modifies its target.

The Benzoate Moiety: A Vector for Diverse Interactions

Benzoic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.[12][13][14] The benzoate ring system provides a scaffold that can position the thioamide group for interaction with a biological target and can itself participate in π-stacking or hydrophobic interactions within a binding pocket.

Based on this structural analysis, we can propose several initial, high-level hypotheses for the mechanism of action of this compound:

-

Hypothesis 1: The compound acts as a prodrug, with the methyl ester being hydrolyzed intracellularly to the corresponding carboxylic acid, which is the active form.

-

Hypothesis 2: The thioamide group directly inhibits a key cellular enzyme, potentially one involved in redox signaling or metabolic pathways.

-

Hypothesis 3: The compound is metabolically activated to a reactive species that covalently modifies its target protein(s).

Section 3: A Phased Investigational Workflow

A systematic, multi-pronged approach is essential to efficiently and accurately elucidate the mechanism of action of a novel compound. The following workflow is proposed, moving from broad, unbiased screening to specific, hypothesis-driven validation.

A three-phased workflow for elucidating the mechanism of action.

Section 4: Detailed Experimental Protocols

The following protocols represent cornerstone experiments within the proposed workflow. They are presented with sufficient detail to be adapted by a competent research team.

Protocol: Phenotypic Screening using a Cell Viability Assay

This initial screen aims to identify if the compound has a cytotoxic or cytostatic effect and to determine a working concentration range.

-

Cell Seeding: Plate a panel of cancer cell lines (e.g., NCI-60) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 2-fold serial dilution series in growth medium, ranging from 100 µM to 0.1 µM. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).

-

Cell Treatment: Add 100 µL of the diluted compound solutions to the appropriate wells. Incubate for 72 hours.

-

Viability Assessment: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well. Incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the log of the compound concentration. Calculate the IC₅₀ value using non-linear regression.

Protocol: Affinity Chromatography for Target Identification

This method aims to isolate binding partners of the compound from a complex protein mixture.[15][16][17][18]

-

Probe Synthesis: Synthesize an analog of this compound with a linker arm (e.g., a short PEG chain) attached to a position determined by structure-activity relationship (SAR) studies to be non-essential for activity. Covalently attach this analog to NHS-activated sepharose beads.

-

Cell Lysate Preparation: Grow a responsive cell line to ~80% confluency. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation.

-

Affinity Pull-down: Incubate the cell lysate with the compound-conjugated beads for 2-4 hours at 4°C with gentle rotation. As a negative control, incubate lysate with unconjugated beads.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins using a competitive elution with an excess of free this compound, or by using a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise unique bands and identify the proteins by mass spectrometry (LC-MS/MS).

Protocol: Cell-Based Signaling Pathway Analysis

Once a target is validated, its effect on downstream signaling pathways must be determined. Reporter gene assays are a robust method for this.[19][20][21]

-

Cell Transfection: Co-transfect HEK293 cells with a reporter plasmid containing a pathway-specific transcription factor response element upstream of a luciferase gene (e.g., an NF-κB reporter) and a constitutively expressed control reporter (e.g., Renilla luciferase).

-

Cell Treatment: After 24 hours, treat the cells with varying concentrations of this compound. Include appropriate positive and negative controls for pathway activation (e.g., TNFα for NF-κB).

-

Lysis and Luminescence Measurement: After the desired treatment time (e.g., 6-24 hours), lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Compare the normalized activity in treated cells to that in control cells to determine the effect of the compound on the signaling pathway.

Section 5: Hypothetical Signaling Pathway Modulation

Should this compound be found to inhibit, for example, a kinase involved in a pro-survival pathway, we can visualize its potential mechanism as follows:

Hypothetical inhibition of a pro-survival signaling pathway.

Conclusion and Forward Outlook

The journey to elucidate the mechanism of action for a novel compound like this compound is one of systematic inquiry and intellectual rigor. This primer has laid out a strategic and experimentally sound pathway for this investigation. By starting with broad phenotypic observations and progressively narrowing the focus to specific molecular targets and cellular pathways, researchers can build a comprehensive and validated model of the compound's biological activity. The fusion of structural analogy, unbiased screening, and hypothesis-driven experimentation will be paramount in transforming this molecule from a chemical entity into a well-understood biological probe, and potentially, a lead for future therapeutic development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Preparation of methyl ester precursors of biologically active agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Pharmacology of Thionamides | Pharmacology Mentor [pharmacologymentor.com]

- 8. brainkart.com [brainkart.com]

- 9. Thioamide - Wikipedia [en.wikipedia.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 13. researchgate.net [researchgate.net]

- 14. ymerdigital.com [ymerdigital.com]

- 15. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cellular Pathway Analysis Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 20. Gene Reporter Assays | Signaling Pathway Analysis | QIAGEN [qiagen.com]

- 21. bpsbioscience.com [bpsbioscience.com]

An In-Depth Technical Guide on the Biological Activity of Methyl 4-carbamothioylbenzoate

Introduction: Unveiling the Potential of a Thioamide Scaffold

Methyl 4-carbamothioylbenzoate is a small organic molecule featuring a thioamide functional group, a structural motif of significant interest in medicinal chemistry. The replacement of an amide oxygen with sulfur in the thioamide moiety imparts unique physicochemical properties, including altered hydrogen bonding capabilities, increased lipophilicity, and a different reactivity profile. These characteristics often translate into diverse and potent biological activities. Thioamide-containing compounds have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2]

Given the established biological significance of the thioamide core, this technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential biological activities of this compound. We will delve into the scientific rationale for investigating its potential as an anticancer and antimicrobial agent, provide detailed, field-proven experimental protocols for its evaluation, and offer insights into the interpretation of the resulting data. This guide is designed to be a self-validating system, ensuring that the described methodologies are robust and the generated data is reliable.

Hypothesized Biological Activities and Mechanistic Rationale

The structural features of this compound, specifically the thiobenzamide core, suggest two primary avenues for biological investigation: anticancer and antimicrobial activities.

Anticancer Potential: Targeting Cellular Proliferation and Survival

Thioamide derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[3][4] Their mechanisms of action are often multifaceted and can involve:

-

Induction of Apoptosis: Many thioamides trigger programmed cell death in cancer cells.

-

Enzyme Inhibition: The thioamide group can act as a potent inhibitor of various enzymes crucial for cancer cell survival and proliferation, such as sirtuins (SIRT2) and kinases.[4]

-

Disruption of Cellular Metabolism: These compounds can interfere with key metabolic pathways that are upregulated in cancer cells.

The presence of the thioamide group in this compound makes it a compelling candidate for anticancer drug discovery. The rationale for its investigation is grounded in the extensive body of literature demonstrating the potent anti-proliferative effects of structurally related compounds.

Antimicrobial Activity: A Potential Weapon Against Pathogens

The thioamide functional group is also a key feature in several established and experimental antimicrobial agents.[5][6][7] For instance, ethionamide is a crucial second-line anti-tubercular drug.[1] The antimicrobial potential of thioamides stems from their ability to:

-

Inhibit Essential Enzymes: They can target enzymes vital for microbial growth and replication.

-

Disrupt Cell Wall Synthesis: Some thioamides interfere with the biosynthesis of the bacterial cell wall.

-

Chelate Metal Ions: The sulfur atom can coordinate with metal ions that are essential for microbial enzyme function.

Therefore, it is highly plausible that this compound could exhibit inhibitory activity against a range of bacterial and fungal pathogens.

Experimental Workflows for Biological Characterization

This section provides detailed, step-by-step methodologies for the comprehensive biological evaluation of this compound.

Workflow for Anticancer Activity Assessment

The following workflow outlines a systematic approach to screen for and characterize the potential anticancer effects of the target compound.

1. Cell Viability/Proliferation Assay (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic effect of the compound on cancer cells.[8][9]

-

Materials:

-

Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-8 for colon cancer).[10]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

This compound (solubilized in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in isopropanol).

-

96-well microplates.

-

Microplate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in the culture medium. The final DMSO concentration should not exceed 0.5%.

-

Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Data Presentation: Cell Viability Data

| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |

| 0 (Vehicle) | 1.25 | 100 |

| 1 | 1.18 | 94.4 |

| 10 | 0.85 | 68.0 |

| 50 | 0.42 | 33.6 |

| 100 | 0.15 | 12.0 |

1. Xenograft Mouse Model

This model is crucial for assessing the in vivo efficacy of the compound.[11][12][13]

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice).

-

Cancer cell line for tumor induction.

-

This compound formulated for in vivo administration (e.g., in a solution of saline with 5% DMSO and 10% Tween 80).

-

Calipers for tumor measurement.

-

-

Procedure:

-

Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.

-

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into control and treatment groups.

-

Administer the compound (e.g., daily via intraperitoneal injection or oral gavage) for a specified period (e.g., 2-3 weeks). The control group receives the vehicle.

-

Measure tumor volume (Volume = 0.5 x length x width²) and body weight every 2-3 days.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Workflow for Antimicrobial Activity Assessment

This workflow provides a standard procedure for evaluating the potential antimicrobial properties of this compound.

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15][16]

-

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

-

This compound (solubilized in DMSO).

-

Sterile 96-well microplates.

-

Microplate reader or visual inspection.

-

-

Procedure:

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Prepare two-fold serial dilutions of the compound in the appropriate broth in a 96-well plate.

-

Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Data Presentation: MIC Data

| Microbial Strain | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | 16 |

| Escherichia coli ATCC 25922 | 64 |

| Candida albicans ATCC 90028 | 32 |

Conclusion and Future Directions

This technical guide provides a robust and scientifically grounded framework for the initial biological characterization of this compound. Based on the well-documented activities of the thioamide scaffold, there is a strong rationale for investigating its potential as both an anticancer and antimicrobial agent. The detailed experimental protocols and data presentation formats outlined herein are designed to ensure the generation of high-quality, reproducible data.

Positive results from these initial screens would warrant further in-depth mechanistic studies to elucidate the specific molecular targets and pathways affected by the compound. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, could further optimize the potency and selectivity of this promising chemical scaffold. Ultimately, the systematic approach described in this guide will enable a thorough evaluation of the therapeutic potential of this compound and pave the way for its potential development as a novel therapeutic agent.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological activity of 2-hydroxythiobenzanilides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nanobioletters.com [nanobioletters.com]

- 7. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijpbs.com [ijpbs.com]

- 9. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 13. mdpi.com [mdpi.com]

- 14. pdb.apec.org [pdb.apec.org]

- 15. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. woah.org [woah.org]

An In-depth Technical Guide to Methyl 4-Carbamothioylbenzoate Derivatives and Analogs: Synthesis, Bioactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Thioamide Moiety as a Privileged Scaffold

In the landscape of medicinal chemistry, certain chemical motifs consistently emerge as cornerstones for therapeutic innovation. The thioamide group, particularly when integrated into an aromatic scaffold like methyl 4-carbamothioylbenzoate, represents one such "privileged structure." Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a versatile building block for designing novel bioactive agents. This guide provides a senior-level perspective on the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound derivatives, moving beyond simple protocols to explore the causal relationships that drive successful drug discovery in this chemical space.

Synthetic Strategies: From Blueprint to Benchtop

The successful synthesis of a diverse library of analogs is foundational to any medicinal chemistry program. The choice of a synthetic route is dictated not only by yield but also by its adaptability to a wide range of starting materials and its tolerance of various functional groups.

Core Synthesis: Formation of the Thiobenzamide

The primary challenge is the efficient introduction of the carbamothioyl (thioamide) group onto the benzoate scaffold. Two principal, field-proven pathways are employed.

Pathway A: Nitrile Conversion (The Direct Approach)

This is the most direct route, converting a commercially available nitrile into the corresponding primary thioamide.

-

Mechanism and Rationale: The reaction of methyl 4-cyanobenzoate with a nucleophilic sulfur source, such as sodium hydrosulfide (NaHS) or hydrogen sulfide (H₂S) gas in the presence of a base like pyridine or triethylamine, is the method of choice. The base activates the H₂S, increasing its nucleophilicity, while the polar solvent facilitates the reaction. This method is robust and generally high-yielding for the synthesis of the primary thioamide core.

Pathway B: Isothiocyanate Intermediates (The Versatile Approach)

For generating N-substituted derivatives, the isothiocyanate pathway offers superior versatility.

-

Mechanism and Rationale: This route begins with methyl 4-aminobenzoate, which is converted to methyl 4-isothiocyanatobenzoate using thiophosgene or a less hazardous equivalent like 1,1'-thiocarbonyldiimidazole (TCDI). The resulting isothiocyanate is a powerful electrophile that readily reacts with a vast array of primary and secondary amines, hydrazines, or other nucleophiles to yield a diverse library of N-substituted thioamides. This approach is highly valued for its modularity in SAR studies. A similar strategy has been successfully used for the synthesis of related quinoline derivatives.[1]

Caption: Key synthetic routes to this compound derivatives.

Biological Activities & Structure-Activity Relationship (SAR)

The true value of this scaffold lies in its broad spectrum of biological activities. Understanding how structural modifications impact potency and selectivity is the essence of drug design.

Antimicrobial Activity

Derivatives of thiobenzamide are well-documented for their potent antimicrobial effects, particularly against challenging pathogens.

-

Antibacterial Insights: Many benzamide and thioamide derivatives show significant activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[2][3][4] Notably, certain analogs have demonstrated efficacy against Mycobacterium tuberculosis, including drug-resistant strains, suggesting a mechanism of action distinct from current antitubercular agents.[5] Activity against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa is often more challenging to achieve but has been reported for some derivatives.[4]

-

Antifungal Insights: The scaffold has also yielded compounds with promising activity against fungal pathogens like Candida albicans and Aspergillus niger.[4]

| Compound Class | Organism | Activity (MIC, µg/mL) | Reference |

| Benzamide Derivatives | B. subtilis | 6.25 | [3] |

| Benzamide Derivatives | E. coli | 3.12 | [3] |

| Thiophene Derivatives | Colistin-Resistant A. baumannii | 16 | [6] |

| Thiophene Derivatives | Colistin-Resistant E. coli | 8 | [6] |

Enzyme Inhibition

The thioamide moiety is an effective zinc-binding group and can participate in hydrogen bonding within enzyme active sites, making these derivatives promising enzyme inhibitors.

-

Mechanism of Action: Research on analogous structures has revealed inhibitory activity against several enzyme classes. For instance, biotinyl-methyl 4-(amidomethyl)benzoate was identified as a competitive inhibitor of human biotinidase.[7] Other related sulfonamide derivatives have shown potent inhibition of carbonic anhydrases.[8] The ability to chelate metal ions or interact with key active site residues drives this inhibitory potential. Investigations into N-acylethanolamine acid amidase (NAAA) inhibitors have also identified potent compounds based on related scaffolds.[9]

| Inhibitor Class | Target Enzyme | Potency (IC₅₀ or Kᵢ) | Reference |

| Biotinyl-methyl 4-(amidomethyl)benzoate | Human Biotinidase | 80% inhibition at 1 mM | [7] |

| Carbamate Derivatives | NAAA (human) | IC₅₀ = 7 nM | [9] |

| Sulfonamide Derivatives | Carbonic Anhydrase (StCA1) | Kᵢ = 50.7 - 91.1 nM | [8] |

Structure-Activity Relationship (SAR) Insights

Systematic modification of the core structure has yielded critical insights for optimizing biological activity.

-

Aromatic Ring (Ring A): Substitution on the phenyl ring is a key determinant of potency. Electron-withdrawing groups (e.g., halogens, nitro groups) often enhance antimicrobial and enzyme inhibitory activity by modulating the electronics of the thioamide group.

-

Thioamide Group (Linker): The thioamide itself is often essential for activity. Replacing sulfur with oxygen (to form an amide) typically reduces or abolishes activity, highlighting the importance of the sulfur atom for target binding.

-

N-Substitution (R-group): For N-substituted derivatives, the nature of the R-group is critical.

-

Lipophilicity: Increasing the lipophilicity of the R-group (e.g., by adding long alkyl chains or aromatic rings) can enhance cell membrane penetration, often improving antibacterial activity up to a certain point (a "lipophilic cutoff" effect).[5]

-

Steric Bulk & H-Bonding: The size, shape, and hydrogen bonding capacity of the R-group dictate the specificity and affinity for the target binding pocket. SAR studies on related anticancer agents and enzyme inhibitors consistently show that specific heterocyclic or substituted phenyl rings at this position lead to significant gains in potency.[9][10]

-

Caption: Key structural regions governing the biological activity of derivatives.

Key Experimental Protocols

Reproducibility is the hallmark of scientific integrity. The following protocols provide a self-validating framework for the synthesis and evaluation of these compounds.

Protocol: Synthesis of N-Aryl-Substituted this compound Derivative

This protocol is a representative example based on the versatile isothiocyanate route.

-

Step 1: Synthesis of Methyl 4-isothiocyanatobenzoate.

-

To a stirred solution of methyl 4-aminobenzoate (10 mmol) in dichloromethane (50 mL) at 0°C, add 1,1'-thiocarbonyldiimidazole (TCDI) (11 mmol) portion-wise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Wash the reaction mixture with 1M HCl (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude isothiocyanate, which is often used in the next step without further purification.

-

-

Step 2: Synthesis of the N-Substituted Thioamide.

-

Dissolve the crude methyl 4-isothiocyanatobenzoate (10 mmol) in tetrahydrofuran (THF) (40 mL).

-

Add the desired primary or secondary amine (e.g., aniline, 10.5 mmol) dropwise to the solution at room temperature.

-

Stir the reaction for 12-24 hours. The product often precipitates from the solution.

-

Monitor the reaction by TLC. Upon completion, filter the solid product and wash with cold diethyl ether.

-

If no precipitate forms, concentrate the mixture and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to afford the pure N-substituted thioamide derivative.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of a novel antimicrobial agent.

-

Preparation:

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

-

In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

-

Add 100 µL of the test compound stock solution (appropriately diluted in broth) to well 1.

-

-

Serial Dilution:

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

-

Wells 11 (growth control, no compound) and 12 (sterility control, no bacteria) receive no compound.

-

-

Inoculation:

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 50 µL of this standardized bacterial suspension to wells 1 through 11. The final volume in each well is 100 µL.

-

-

Incubation & Reading:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by using a plate reader.

-

Conclusion and Future Directions

The this compound scaffold is a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and rich biological activity profile, particularly in the antimicrobial and enzyme inhibition arenas, ensure its continued relevance. Future research should focus on leveraging SAR insights to design next-generation analogs with enhanced potency, selectivity, and improved pharmacokinetic properties. The exploration of novel mechanisms of action, especially for overcoming drug resistance, will be paramount. By combining rational design with robust synthetic and biological evaluation, derivatives from this chemical class hold significant promise for addressing unmet medical needs.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. nanobioletters.com [nanobioletters.com]

- 4. ijpsr.com [ijpsr.com]

- 5. Synthesis and antibacterial activity of 2,2'-dithiobis(benzamide) derivatives against Mycobacterium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 7. Biotinyl-methyl 4-(amidomethyl)benzoate is a competitive inhibitor of human biotinidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Methyl 4-Carbamothioylbenzoate: A Technical Guide

Introduction: The Analytical Imperative for Methyl 4-Carbamothioylbenzoate

This compound, a bifunctional organic molecule, incorporates both a methyl ester and a primary thioamide group on a benzene ring. This unique structure makes it a valuable intermediate in medicinal chemistry and materials science, where the thioamide moiety, in particular, offers distinct properties compared to its amide analog.[1] The thioamide group can act as a bioisostere for amides, enhancing proteolytic stability, or serve as a versatile synthetic handle for constructing heterocyclic systems.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's-Eye View

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, we anticipate a distinct set of signals corresponding to the aromatic, methoxy, and thioamide protons.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for compounds with exchangeable protons (like N-H) as it can slow down the exchange rate.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).[3]

-

Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

-

Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a 90° pulse angle, a sufficient relaxation delay (e.g., 5 seconds) to ensure full magnetization recovery for accurate integration, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Workflow for ¹H NMR Analysis

Caption: Generalized experimental workflow for ¹H NMR spectroscopy.

Predicted ¹H NMR Data and Interpretation

The structure suggests a highly symmetrical aromatic system. The protons on the benzene ring are expected to form an AA'BB' spin system, appearing as two distinct doublets.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 9.5 - 10.0 | Broad Singlet | 2H | -C(S)NH₂ | Thioamide protons are typically deshielded and can be broad due to quadrupole effects and chemical exchange. Their chemical shift is highly solvent-dependent. |

| ~ 8.0 - 8.1 | Doublet | 2H | Ar-H (ortho to -COOCH₃) | These protons are deshielded by the anisotropic effect of the electron-withdrawing carbonyl group. |

| ~ 7.8 - 7.9 | Doublet | 2H | Ar-H (ortho to -CSNH₂) | These protons are also deshielded, with the exact shift influenced by the thioamide group. |

| ~ 3.9 | Singlet | 3H | -OCH₃ | Methyl ester protons appear as a sharp singlet in a characteristic region.[2] |

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Carbon-13 NMR provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon skeleton.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

The protocol is similar to that for ¹H NMR, with key differences in acquisition parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence is used to produce a spectrum with singlets for each carbon, simplifying interpretation.

-

Acquisition Time: ¹³C has a much lower natural abundance and gyromagnetic ratio than ¹H, requiring a significantly larger number of scans (e.g., 1024 or more) and a longer acquisition time to achieve an adequate signal-to-noise ratio.

Workflow for ¹³C NMR Analysis

Caption: Generalized experimental workflow for ¹³C NMR spectroscopy.

Predicted ¹³C NMR Data and Interpretation

The chemical shifts in ¹³C NMR are highly indicative of the carbon's hybridization and electronic environment. The thioamide carbonyl carbon is a particularly noteworthy signal.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 198 - 205 | C =S | The thiocarbonyl carbon is significantly deshielded and appears far downfield, typically ~30 ppm lower than its amide carbonyl counterpart. |

| ~ 166 | C =O | The ester carbonyl carbon appears in its characteristic region.[2] |

| ~ 145 | Ar-C (ipso to -CSNH₂) | The quaternary carbon attached to the thioamide group. |

| ~ 135 | Ar-C (ipso to -COOCH₃) | The quaternary carbon attached to the ester group. |

| ~ 130 | Ar-C H (ortho to -COOCH₃) | Aromatic methine carbon. |

| ~ 128 | Ar-C H (ortho to -CSNH₂) | Aromatic methine carbon. |

| ~ 52 | -OC H₃ | The methyl ester carbon.[2] |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is an excellent tool for rapidly identifying the presence of specific functional groups.

Experimental Protocol: Acquiring an FT-IR Spectrum

-

Sample Preparation (Solid): Prepare a KBr (potassium bromide) pellet. Mix a small amount of the solid sample (~1-2 mg) with ~100 mg of dry KBr powder. Grind the mixture thoroughly to a fine powder and press it into a transparent disc using a hydraulic press.

-

Background Scan: Place the KBr pellet holder (empty or with a blank pellet) in the spectrometer and run a background scan. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.

-

Sample Scan: Place the sample pellet in the holder and acquire the sample spectrum. The instrument records an interferogram, which is then converted to a frequency-domain spectrum via a Fourier transform.

Workflow for FT-IR Analysis

Caption: Generalized experimental workflow for FT-IR spectroscopy.

Predicted IR Data and Interpretation

The IR spectrum will be dominated by strong absorptions from the N-H, C=O, and C=S bonds, as well as characteristic aromatic signals.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~ 3300 & 3150 | N-H Stretch | Primary Thioamide | Primary amides and thioamides show two N-H stretching bands (symmetric and asymmetric). |

| ~ 3050 | C-H Stretch | Aromatic | Characteristic stretching for sp² C-H bonds. |

| ~ 1720 | C=O Stretch | Ester | A strong, sharp absorption typical for an ester carbonyl.[4] |

| ~ 1600 & 1480 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |

| ~ 1300 - 1400 | C-N Stretch | Thioamide | The C-N bond in thioamides has significant double bond character. |

| ~ 1100 - 1250 | C-O Stretch | Ester | Strong absorption from the ester C-O single bond. |

| ~ 700 - 850 | C=S Stretch | Thioamide | The C=S stretch is often weaker and can be coupled with other vibrations, appearing in the fingerprint region. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. It is a destructive technique that ionizes the molecule and separates the resulting ions based on their mass-to-charge (m/z) ratio.

Experimental Protocol: Acquiring an ESI-MS Spectrum

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the electrospray ionization (ESI) source at a constant, low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Ionization: Apply a high voltage to the infusion capillary, causing the sample solution to form a fine, charged spray. As the solvent evaporates, charged molecular ions ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) are released into the gas phase.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for ESI-MS Analysis

References

Unveiling the Therapeutic Promise of Methyl 4-Carbamothioylbenzoate: A Technical Guide to Potential Targets

For Immediate Release

[CITY, STATE] – January 5, 2026 – In the dynamic landscape of drug discovery, the exploration of novel chemical entities with therapeutic potential is paramount. This technical guide delves into the scientific underpinnings of methyl 4-carbamothioylbenzoate, a thiourea derivative poised for significant interest within the research and drug development communities. Based on a comprehensive analysis of its structural features and the well-documented bioactivities of related compounds, this document outlines key potential therapeutic targets and provides a strategic framework for their validation.

Introduction: The Therapeutic Potential of the Thiourea Scaffold

This compound belongs to the versatile class of thiourea derivatives, compounds recognized for their wide spectrum of biological activities.[1] The core thiourea motif (S=C(NH)₂) is a potent pharmacophore, capable of engaging in crucial hydrogen bonding and other non-covalent interactions with various biological targets, including enzymes and receptors.[2] This has led to the development of thiourea-containing drugs with anticancer, antimicrobial, and anti-inflammatory properties.[3] The specific structure of this compound, featuring a benzoate moiety, suggests a unique interaction profile that warrants dedicated investigation.

Chemical Structure of this compound:

Prioritized Therapeutic Targets: A Data-Driven Rationale

Based on extensive literature analysis of structurally similar thiourea derivatives, we have identified three high-priority therapeutic target classes for this compound:

Enzyme Inhibition: A Promising Avenue

Thiourea derivatives are well-established enzyme inhibitors.[4] The structural characteristics of this compound make it a compelling candidate for targeting several key enzymes implicated in human disease.

-

Urease: This nickel-containing enzyme is a critical virulence factor for bacteria such as Helicobacter pylori, the primary cause of peptic ulcers.[1][5] Thiourea compounds are known to be potent urease inhibitors, with the thiocarbonyl group playing a key role in coordinating with the nickel ions in the enzyme's active site.[6][7] The presence of the aryl ring and the methyl ester in this compound could further enhance binding affinity through interactions with hydrophobic pockets and polar residues within the active site.[8][9]

-

Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the nervous system, and their inhibition is a key strategy in the management of Alzheimer's disease. Numerous thiourea derivatives have demonstrated potent inhibitory activity against both AChE and BChE.[8] The aromatic ring of this compound can engage in π-π stacking interactions with key aromatic residues in the active site gorge of cholinesterases, while the thiourea moiety can form hydrogen bonds.[10]

-

Enoyl-Acyl Carrier Protein Reductase (InhA): InhA is a vital enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis.[7][11] Thiourea-based compounds have emerged as promising direct inhibitors of InhA, offering a potential advantage over prodrugs like isoniazid that are susceptible to resistance mechanisms.[12][13] The structure of this compound shares features with known InhA inhibitors, suggesting it could effectively bind to the active site.[14][15]

Anticancer Activity: A Multifaceted Approach

The anticancer potential of thiourea derivatives is a rapidly growing area of research.[3][16] These compounds can induce cancer cell death through various mechanisms, making them attractive candidates for oncology drug development.

-

Induction of Apoptosis: Many thiourea derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells.[17] This can occur through the modulation of key signaling pathways that regulate cell survival and death. The planar aromatic structure of this compound could facilitate its intercalation into DNA or interaction with proteins involved in the apoptotic cascade.

-

Inhibition of Protein Kinases: Protein kinases are critical regulators of cell growth and proliferation, and their dysregulation is a hallmark of cancer.[16] The thiourea scaffold has been identified as a privileged structure for the design of protein kinase inhibitors.[18] The specific substitution pattern of this compound may confer selectivity towards certain kinases implicated in cancer progression.

Experimental Validation: A Roadmap for Target Confirmation

To empirically validate the predicted therapeutic targets of this compound, a systematic and rigorous experimental approach is essential. The following section outlines detailed protocols for key in vitro assays.

Synthesis of this compound

A plausible synthetic route for this compound starts from the commercially available methyl 4-formylbenzoate.

Caption: Workflow for the in vitro urease inhibition assay.

Cell-Based Assays for Anticancer Activity

Table 2: Summary of Cell-Based Assay Protocols

| Assay | Purpose | Cell Lines | Principle | Detection Method |

| MTT/XTT Assay | Assess cell viability and cytotoxicity. [18][19] | Various cancer cell lines (e.g., MCF-7, HeLa, A549) | Reduction of tetrazolium salts by metabolically active cells. [20] | Spectrophotometry |

| Annexin V/PI Staining | Detect and quantify apoptosis. [16][21] | Selected cancer cell lines | Annexin V binds to phosphatidylserine on apoptotic cells; PI stains necrotic cells. [22][23] | Flow Cytometry |

DOT Diagram: Apoptosis Detection Workflow

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Conclusion and Future Directions

This technical guide provides a robust framework for investigating the therapeutic potential of this compound. The prioritized targets—urease, cholinesterases, InhA, and cancer-related pathways—are supported by a strong scientific rationale derived from the extensive bioactivity of the thiourea class of compounds. The detailed experimental protocols offer a clear path for researchers and drug development professionals to validate these targets and elucidate the mechanism of action of this promising molecule.

Future research should focus on lead optimization through the synthesis of analogues to establish a comprehensive structure-activity relationship (SAR). In vivo studies will be crucial to assess the efficacy, pharmacokinetics, and safety profile of this compound and its derivatives. The exploration of this compound and its related chemical space holds significant promise for the discovery of novel therapeutics to address unmet medical needs.

References

- 1. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development of 3D-QSAR Model for Acetylcholinesterase Inhibitors Using a Combination of Fingerprint, Molecular Docking, and Structure-Based Pharmacophore Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and synthesis of thiourea-based derivatives as Mycobacterium tuberculosis growth and enoyl acyl carrier protein reductase (InhA) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 20. benchchem.com [benchchem.com]

- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 23. creative-bioarray.com [creative-bioarray.com]

literature review on methyl 4-carbamothioylbenzoate

An In-Depth Technical Guide to Methyl 4-Carbamothioylbenzoate for Drug Discovery Professionals

Abstract

This compound is an aromatic thioamide derivative with significant potential as a scaffold in medicinal chemistry. The thioamide functional group is a well-established pharmacophore found in a variety of therapeutic agents, prized for its unique hydrogen bonding capabilities and metabolic stability compared to its amide counterpart.[1] This technical guide provides a comprehensive overview of this compound, designed for researchers, scientists, and drug development professionals. We will explore its synthesis and characterization, delve into its postulated biological activities based on the broader class of thiourea compounds, and propose detailed workflows for its evaluation and optimization in a drug discovery context. This document synthesizes established chemical principles with practical, field-proven insights to serve as a foundational resource for leveraging this compound in therapeutic research.

Introduction: The Thioamide Moiety as a Privileged Structure